methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indole moiety, a thiazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can take place at the thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for interacting with various biological targets, making it a candidate for drug discovery.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective products.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and biological processes. The thiazole ring may interact with enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1H-indol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the specific substitution pattern on the indole and thiazole rings, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(1-methylindole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-5-6-13-11(9-12)7-8-21(13)3/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
PGKKXQTXSMHKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C(=O)OC |
Origin of Product |
United States |
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